An In-depth Technical Guide to m-PEG8-Amine for Researchers and Drug Development Professionals
An In-depth Technical Guide to m-PEG8-Amine for Researchers and Drug Development Professionals
Introduction
m-PEG8-Amine, or methoxy-polyethylene glycol (8) amine, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that has emerged as a critical tool in the field of bioconjugation and drug delivery. Its structure, featuring a methoxy-terminated eight-unit polyethylene glycol chain and a terminal primary amine, provides a unique combination of hydrophilicity, biocompatibility, and reactive functionality. This guide offers a comprehensive overview of m-PEG8-Amine's chemical properties, applications, and detailed experimental protocols for its use in modifying proteins, nanoparticles, and other molecules of interest. The hydrophilic PEG spacer enhances the solubility and stability of conjugated molecules in aqueous environments, a crucial attribute for many biological applications.[1]
Core Properties and Specifications
m-PEG8-Amine is a well-defined chemical entity with consistent physical and chemical properties. These characteristics are summarized in the tables below, providing essential information for its handling, storage, and application in experimental settings.
Physicochemical Properties
| Property | Value | References |
| Chemical Formula | C17H37NO8 | [1][2] |
| Molecular Weight | ~383.5 g/mol | [1][2] |
| CAS Number | 869718-81-0 | [1][2] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Purity | Typically >98% | [1] |
Solubility and Storage
| Property | Details | References |
| Solubility | Soluble in water and various organic solvents such as DMF, DMSO, and CH2Cl2. | [1][4] |
| Storage Conditions | Recommended storage at -20°C to prevent degradation. | [1][3] |
| Handling | Should be handled under an inert atmosphere to minimize exposure to moisture. | [4] |
Key Applications in Research and Drug Development
The versatile nature of the terminal amine group on the flexible PEG linker makes m-PEG8-Amine a valuable reagent in a multitude of applications within the life sciences.
-
PEGylation of Proteins and Peptides: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins and peptides can enhance their pharmacokinetic properties. This modification can increase serum half-life, improve stability, and reduce immunogenicity.[4][5]
-
Antibody-Drug Conjugates (ADCs): m-PEG8-Amine serves as a hydrophilic linker in the construction of ADCs, connecting a potent cytotoxic drug to a monoclonal antibody. The PEG spacer can improve the solubility and stability of the final conjugate.[3]
-
Nanoparticle Functionalization: The surface of nanoparticles can be modified with m-PEG8-Amine to create a hydrophilic "stealth" layer. This PEG coating reduces nonspecific protein adsorption and recognition by the immune system, leading to longer circulation times in vivo.[4][6][7]
-
PROTACs and Molecular Glues: In the development of proteolysis-targeting chimeras (PROTACs) and other small molecule therapeutics, m-PEG8-Amine can be used as a flexible linker to connect different binding moieties.
-
Diagnostic Tools and Bioimaging: Conjugation of m-PEG8-Amine to imaging agents or diagnostic molecules can improve their biocompatibility and in vivo performance.
Experimental Protocols
The primary amine group of m-PEG8-Amine is a versatile handle for bioconjugation. The following sections provide detailed protocols for its most common reactions.
Protocol 1: Conjugation to Carboxylic Acids via Amide Bond Formation
This protocol describes the reaction of m-PEG8-Amine with a molecule containing a carboxylic acid group using a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).
Materials and Reagents:
-
m-PEG8-Amine
-
Carboxylic acid-containing molecule (e.g., protein, small molecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[8]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[4][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[8]
-
Anhydrous DMF or DMSO
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-containing molecule in the appropriate buffer. If the molecule is a protein, use the Conjugation Buffer.
-
Prepare a stock solution of m-PEG8-Amine in anhydrous DMF or DMSO.[4]
-
-
Activation of Carboxylic Acid:
-
In a separate reaction tube, dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add a molar excess of EDC and NHS (typically 1.2-2 fold molar excess of each over the carboxylic acid).[3][8]
-
Incubate the mixture for 15-30 minutes at room temperature to form the reactive NHS ester.[4][9]
-
-
Conjugation Reaction:
-
Immediately add the desired molar ratio of the m-PEG8-Amine stock solution to the activated carboxylic acid solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer if necessary.[4]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4][8]
-
-
Quenching:
-
Purification:
-
Remove unreacted m-PEG8-Amine and other small molecules by dialysis or using a desalting column.[8]
-
Experimental Workflow for Carboxylic Acid Conjugation
Caption: Workflow for conjugating m-PEG8-Amine to a carboxylic acid.
Protocol 2: Conjugation to NHS Esters
This protocol outlines the direct reaction of m-PEG8-Amine with an N-hydroxysuccinimide (NHS) ester-activated molecule. This reaction is generally more straightforward as it does not require a separate activation step for the molecule to be conjugated.
Materials and Reagents:
-
m-PEG8-Amine
-
NHS ester-activated molecule
-
Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., PBS, borate (B1201080) buffer)[1][10]
-
Anhydrous DMF or DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use, as the NHS ester is susceptible to hydrolysis.[11]
-
Dissolve the m-PEG8-Amine in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the NHS ester solution to the m-PEG8-Amine solution with gentle stirring. A 1:1 or 2:1 molar ratio of NHS ester to amine is a common starting point.[1][10]
-
Allow the reaction to proceed for 3-24 hours at room temperature, depending on the reactivity of the substrates. The reaction progress can be monitored by LC-MS or TLC.[1][10]
-
-
Quenching:
-
Add the Quenching Buffer to stop the reaction and consume any unreacted NHS ester.
-
-
Purification:
-
Purify the conjugate from excess reagents using a desalting column, dialysis, or other appropriate chromatographic techniques.[1]
-
Experimental Workflow for NHS Ester Conjugation
Caption: Workflow for the reaction of m-PEG8-Amine with an NHS ester.
Protocol 3: Functionalization of Carboxylated Nanoparticles
This protocol details the surface modification of nanoparticles that have carboxylic acid groups on their surface.
Materials and Reagents:
-
Carboxylated nanoparticles
-
m-PEG8-Amine
-
EDC and NHS (or sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[4]
-
Conjugation Buffer: PBS, pH 7.2-7.5[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[4]
-
Anhydrous DMF or DMSO
-
Centrifugation or dialysis equipment for purification
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in the Activation Buffer.
-
-
Activation of Nanoparticle Surface:
-
Conjugation:
-
Quenching:
-
Purification:
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh buffer or by dialysis to remove unreacted reagents.[6]
-
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for functionalizing carboxylated nanoparticles.
Conclusion
m-PEG8-Amine is a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, coupled with the reactivity of its terminal amine group, allows for the straightforward and efficient modification of a wide range of molecules and materials. The protocols and data presented in this guide provide a solid foundation for the successful application of m-PEG8-Amine in developing next-generation therapeutics, diagnostics, and research tools.
References
- 1. broadpharm.com [broadpharm.com]
- 2. m-PEG8-amine, 869718-81-0 | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
